Tricarballylic anhydride
Overview
Description
Tricarballylic anhydride, also known as 1,2,3-propanetricarboxylic anhydride, is an organic compound with the molecular formula C₆H₆O₅. It is a cyclic anhydride derived from tricarballylic acid, which is a tricarboxylic acid.
Mechanism of Action
Target of Action
Tricarballylic anhydride, also known as 2-(2,5-dioxooxolan-3-yl)acetic acid, primarily targets the enzyme Aconitate Hydratase, Mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
It is known that anhydrides generally react via nucleophilic attack on the carbonyl, followed by the removal of the leaving group . In the case of this compound, it may interact with its target enzyme, potentially altering its function and affecting the TCA cycle .
Biochemical Pathways
This compound affects the TCA cycle, a central metabolic pathway involved in energy production . The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP, the main energy currency of cells . Disruption of this cycle can have significant downstream effects on energy metabolism.
Result of Action
Given its potential to interact with the tca cycle, it could have significant effects on cellular energy metabolism . It may also have potential inhibitory effects on the enzyme Aconitate Hydratase, which could disrupt the TCA cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarballylic anhydride can be synthesized through the dehydration of tricarballylic acid. The reaction typically involves heating tricarballylic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often include elevated temperatures to facilitate the removal of water and the formation of the anhydride ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where tricarballylic acid is fed into a reactor with a dehydrating agent. The reaction mixture is then heated, and the anhydride is distilled off or separated through crystallization techniques. The purity of the final product is ensured through various purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tricarballylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form tricarballylic acid.
Esterification: It can react with alcohols to form esters of tricarballylic acid.
Amidation: Reaction with amines leads to the formation of amides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild to moderate temperatures.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or under heating conditions.
Major Products Formed:
Hydrolysis: Tricarballylic acid.
Esterification: Tricarballylic acid esters.
Amidation: Tricarballylic acid amides.
Scientific Research Applications
Tricarballylic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Tricarballylic acid, derived from the anhydride, is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into the potential use of tricarballylic acid derivatives in drug development, particularly as inhibitors of specific enzymes.
Industry: It is used in the production of polymers and resins, where its tricarboxylic structure provides unique properties to the final materials
Comparison with Similar Compounds
Succinic anhydride: A dicarboxylic anhydride with similar reactivity but fewer carboxyl groups.
Maleic anhydride: Another dicarboxylic anhydride, known for its use in polymer production.
Phthalic anhydride: A tricarboxylic anhydride used in the synthesis of plasticizers and dyes.
Uniqueness: Tricarballylic anhydride is unique due to its three carboxyl groups, which provide it with distinct reactivity and the ability to form more complex derivatives compared to dicarboxylic anhydrides. This makes it particularly valuable in the synthesis of multifunctional compounds and materials .
Properties
IUPAC Name |
2-(2,5-dioxooxolan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANEXCVXFZQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286162 | |
Record name | Tricarballylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-10-9 | |
Record name | Tricarballylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricarballylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxooxolan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.